molecular formula C9H8BrClO3 B13486615 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13486615
M. Wt: 279.51 g/mol
InChI Key: IWNXQDCWKWQRJE-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-chlorophenylboronic acid with a suitable hydroxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropane.

    Substitution: Formation of 3-(3-Amino-5-chlorophenyl)-2-hydroxypropanoic acid or 3-(3-Thio-5-chlorophenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chlorophenylboronic acid: Similar structure but lacks the hydroxyl group.

    3-Bromo-5-chlorophenylacetic acid: Similar structure but has an acetic acid moiety instead of a hydroxypropanoic acid moiety.

    3-Bromo-5-chlorophenol: Similar structure but lacks the propanoic acid group.

Uniqueness

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid is unique due to the combination of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI Key

IWNXQDCWKWQRJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CC(C(=O)O)O

Origin of Product

United States

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